Comprehensive 1H and 13C NMR Spectral Data Assignment for 5-Amino-1H-benzimidazole-6-carboxylic Acid
Comprehensive 1H and 13C NMR Spectral Data Assignment for 5-Amino-1H-benzimidazole-6-carboxylic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
The structural elucidation of highly functionalized heterocycles is a critical bottleneck in the quality assurance of small-molecule drug discovery. 5-Amino-1H-benzimidazole-6-carboxylic acid (CAS: 863216-51-7) presents a unique analytical challenge due to its zwitterionic potential, annular tautomerism, and the competing electronic effects of its substituents. This whitepaper provides an authoritative, self-validating framework for the unambiguous assignment of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra.
By detailing the causality behind chemical shifts and outlining a robust 1D/2D NMR workflow, this guide ensures high-fidelity structural verification for downstream pharmaceutical applications [1].
Structural and Electronic Causality
To accurately assign the NMR spectra, one must first understand the electronic environment of the molecule. The benzimidazole core is subjected to a "push-pull" mesomeric system:
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The Electron-Donating Amino Group (-NH 2 ): Located at C-5, the amino group exerts a strong positive mesomeric (+M) effect. The lone pair on the nitrogen delocalizes into the aromatic ring, significantly increasing the electron density at the ortho and para positions. This results in profound diamagnetic shielding of C-4 and its attached proton (H-4).
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The Electron-Withdrawing Carboxylic Acid (-COOH): Located at C-6, the carbonyl group exerts negative inductive (-I) and mesomeric (-M) effects. It withdraws electron density from the ring, leading to the deshielding of C-7 and H-7. Furthermore, the magnetic anisotropy of the carbonyl double bond severely deshields the ortho proton (H-7) [2].
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Annular Tautomerism: In solution, the N-H proton rapidly exchanges between N-1 and N-3. While this can average the signals of symmetric benzimidazoles, the asymmetric 5,6-substitution in this molecule often slows this exchange on the NMR timescale in highly polar solvents, or results in broadened signals for the bridgehead carbons (C-3a, C-7a).
Self-Validating Experimental Protocol
A trustworthy analytical protocol must be internally consistent. The following methodology guarantees that the acquired data validates itself through mass balance (integration) and connectivity (2D correlations).
Step-by-Step Acquisition Workflow
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
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Causality: DMSO- d6 is chosen because its strong hydrogen-bond accepting nature disrupts intermolecular interactions between the -COOH and -NH 2 groups, ensuring complete dissolution. It also shifts exchangeable protons (NH, OH) downfield, preventing them from overlapping with the aromatic signals.
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Internal Calibration: Calibrate the spectrometer using the residual solvent peak (DMSO quintet at δ 2.50 ppm for 1 H; septet at δ 39.52 ppm for 13 C).
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1D 1 H NMR Acquisition: Acquire at 400 MHz or higher. Use a 30° flip angle and a relaxation delay ( D1 ) of at least 2.0 seconds to ensure complete relaxation of the broad, exchangeable protons (-COOH, -NH 2 , Imidazole-NH), allowing for accurate quantitative integration.
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1D 13 C NMR Acquisition: Acquire with composite pulse decoupling (e.g., WALTZ-16). Set D1 to 2.0–3.0 seconds to capture the quaternary carbons (C=O, C-5, C-6, C-3a, C-7a) which have long T1 relaxation times.
Caption: Step-by-step NMR acquisition and self-validating analytical workflow.
Spectral Data Summaries
Table 1: 1 H NMR Spectral Assignment (DMSO- d6 , 400 MHz)
The 1 H NMR spectrum of 5-Amino-1H-benzimidazole-6-carboxylic acid contains 7 protons. The integration must perfectly match this count to validate sample purity.
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality & Structural Logic |
| -COOH | 12.50 – 13.00 | br s | 1H | Highly deshielded by the electronegative oxygens; broad due to exchange. |
| Imid-NH | 12.00 – 12.50 | br s | 1H | Deshielded aromatic NH; broad due to quadrupolar relaxation and tautomerism. |
| H-2 | 8.20 – 8.40 | s | 1H | Deshielded by two adjacent electronegative nitrogen atoms in the imidazole ring. |
| H-7 | 8.00 – 8.15 | s | 1H | Deshielded by the anisotropic effect and -M effect of the ortho-COOH group. |
| H-4 | 6.90 – 7.10 | s | 1H | Strongly shielded by the +M effect of the ortho-NH 2 group. |
| -NH 2 | 6.50 – 7.50 | br s | 2H | Exchangeable amine protons; shift depends heavily on concentration and trace water. |
Table 2: 13 C NMR Spectral Assignment (DMSO- d6 , 100 MHz)
The 13 C spectrum contains 8 distinct carbon environments.
| Position | Chemical Shift ( δ , ppm) | Type | Causality & Structural Logic |
| C=O | 168.0 – 170.0 | C q | Carboxylic acid carbonyl carbon; highly deshielded. |
| C-5 | 145.0 – 148.0 | C q | Deshielded by the directly attached electronegative nitrogen of the amino group. |
| C-2 | 142.0 – 145.0 | CH | Imidazole carbon flanked by two nitrogen atoms. |
| C-3a, C-7a | 135.0 – 140.0 | C q | Bridgehead aromatic carbons; may appear broadened due to tautomerism. |
| C-7 | 115.0 – 120.0 | CH | Ortho to the electron-withdrawing COOH group. |
| C-6 | 110.0 – 115.0 | C q | Attached directly to the COOH group. |
| C-4 | 98.0 – 105.0 | CH | Highly shielded by the resonance (+M) of the ortho-NH 2 group [3]. |
2D NMR Strategies for Unambiguous Assignment
To elevate the analysis from "probable" to "unambiguous," Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC detects long-range (usually 2JCH and 3JCH ) couplings, allowing us to build the carbon skeleton around the isolated proton singlets (H-4 and H-7).
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Validating H-4 vs. H-7: While 1D chemical shifts strongly suggest H-4 is upfield and H-7 is downfield, HMBC proves it. H-7 will show a strong 3J correlation to the C=O carbon (~169 ppm). H-4 cannot see the carbonyl carbon, but will show strong correlations to C-3a and C-5.
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Assigning Quaternary Carbons: The bridgehead carbons (C-3a and C-7a) are differentiated by their HMBC cross-peaks with H-2, H-4, and H-7.
Caption: Key HMBC correlations establishing the exact benzimidazole substitution pattern.
Conclusion
The assignment of 5-Amino-1H-benzimidazole-6-carboxylic acid relies heavily on understanding the competing mesomeric effects of its substituents. By utilizing DMSO- d6 to manage the compound's polarity and employing a rigorous 1D/2D NMR workflow, analysts can confidently assign the highly shielded H-4/C-4 pair and the deshielded H-7/C-7 pair. The critical validation step remains the HMBC correlation between H-7 and the carboxylic acid carbonyl, which definitively anchors the regiochemistry of the molecule.
References
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ACS Publications. (2019). Identification of a Benzimidazolecarboxylic Acid Derivative as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 Antagonist. Journal of Medicinal Chemistry. Retrieved from:[Link][1]
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Royal Society of Chemistry. (2015). Protic ionic liquid catalysed substrate–tunned green synthesis of 1,2-disubstituted and 2-substituted benzimidazoles. RSC Advances. Retrieved from:[Link][2]
